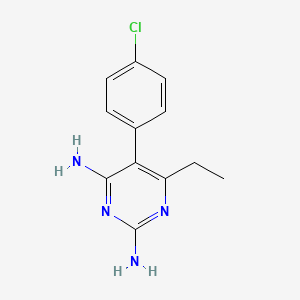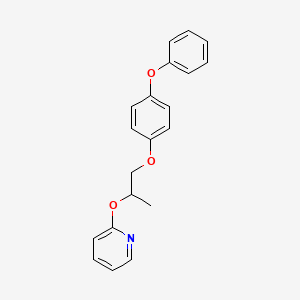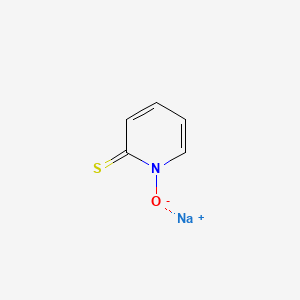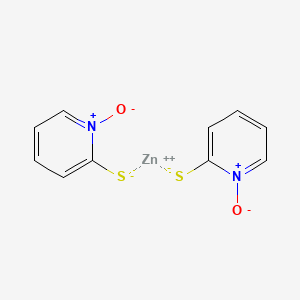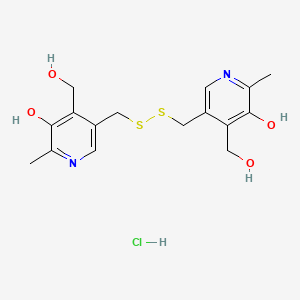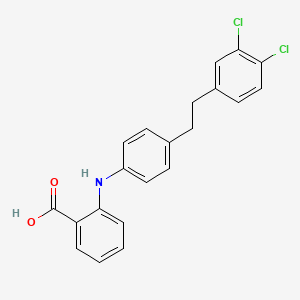
PD-118057
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid, also known as PD-118057, is the human ether-a-go-go-related gene 1 (hERG1) potassium channels . These channels play a crucial role in mediating the repolarization of cardiac action potentials .
Mode of Action
This compound interacts directly with the pore helix of hERG1 channels . This interaction attenuates fast P-type inactivation and enhances potassium conductance .
Biochemical Pathways
The action of this compound on hERG1 channels affects the rapid delayed rectifier potassium current (IKr), which is conducted through channels formed by the tetrameric assembly of hERG1 subunits . This current plays an important role in the normal repolarization of cardiac action potentials .
Pharmacokinetics
It is known that the compound is soluble in dmso at a concentration of 9 mg/ml , which may influence its bioavailability.
Result of Action
The interaction of this compound with hERG1 channels results in an increase in the open probability of these channels . This leads to an enhancement of the potassium conductance, which can prevent and reverse QT interval prolongation . This effect could potentially offer a new approach in the treatment of conditions characterized by delayed repolarization, such as inherited or acquired long QT syndrome and congestive heart failure .
Action Environment
It is known that the compound is stable under ambient temperature conditions for shipping , and it is recommended to be stored at -20°C for long-term preservation .
Biochemical Analysis
Biochemical Properties
PD-118057 plays a crucial role in biochemical reactions, particularly in the context of the hERG potassium channel . It interacts with the hERG channel, leading to its activation . The nature of these interactions involves the compound binding to the channel, resulting in changes in the channel’s function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating the activity of the hERG potassium channel . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the hERG potassium channel . It binds to a hydrophobic pocket formed by L646 of one hERG1 subunit and F619 of an adjacent subunit . This interaction attenuates fast P-type inactivation and increases the open probability of hERG1 channels .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving the hERG potassium channel
Dosage Effects in Animal Models
While there is information available on the effects of this compound on the hERG potassium channel
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its role as an activator of the hERG potassium channel
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its role as an activator of the hERG potassium channel
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are likely related to its role as an activator of the hERG potassium channel
Preparation Methods
The synthesis of PD-118057 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 3,4-dichlorophenyl ethylamine with 4-bromobenzyl chloride to form an intermediate compound.
Coupling reaction: The intermediate is then coupled with 2-aminobenzoic acid under specific reaction conditions to yield this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve a high purity level (≥98% HPLC).
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
PD-118057 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly at the nitro group, if present.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PD-118057 has several scientific research applications, including:
Pharmacology: It is used to study the hERG potassium channel, which is important for cardiac repolarization.
Neuroscience: This compound is also used to investigate the role of potassium channels in neuronal excitability and signaling.
Drug Development: The compound serves as a lead compound for developing new drugs that target potassium channels for various therapeutic applications.
Comparison with Similar Compounds
PD-118057 is unique among hERG channel activators due to its specific binding site and mechanism of action. Similar compounds include:
Thapsigargin: Although not a direct hERG channel activator, it shows similar effects on the channel in certain conditions.
This compound stands out due to its ability to enhance potassium ion conductance without significantly altering the gating properties of the hERG channel .
Properties
IUPAC Name |
2-[4-[2-(3,4-dichlorophenyl)ethyl]anilino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO2/c22-18-12-9-15(13-19(18)23)6-5-14-7-10-16(11-8-14)24-20-4-2-1-3-17(20)21(25)26/h1-4,7-13,24H,5-6H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQOSCDABPVAFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)CCC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432075 | |
| Record name | PD-118057 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313674-97-4 | |
| Record name | PD-118057 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-118057 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PD-118057 binds to a specific site on the hERG1 channel, distinct from the binding sites of other known activators like RPR260243 and NS1643. [, ] This binding interaction primarily attenuates the fast P-type inactivation of the channel without significantly affecting the deactivation kinetics. [] By reducing inactivation, this compound increases the open probability of hERG1 channels, leading to an enhanced potassium conductance. [] This increased potassium current can then counteract the prolongation of the QT interval, a major risk factor for cardiac arrhythmias. []
ANone: While the provided abstracts don't contain specific spectroscopic data, the molecular formula of this compound (2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid) can be deduced from its chemical name. Based on this formula, the molecular weight of this compound is calculated to be 402.3 g/mol. Further investigation into databases like PubChem or ChemSpider would be required to access detailed spectroscopic information.
A: Studies utilizing whole-cell patch-clamp techniques have shown that this compound enhances the peak outward potassium current in cells expressing hERG1 channels. [] This effect is concentration-dependent, with increasing concentrations of this compound leading to a greater increase in current amplitude. [] Importantly, this compound doesn't appear to significantly alter the voltage dependence or kinetics of other important cardiac ion channels like INa, ICa,L, IK1, and IKs, suggesting a degree of selectivity for hERG1. []
A: Research using an ex vivo zebrafish whole heart model has demonstrated that this compound can shorten the action potential duration (APD), an effect opposite to that of hERG1 blockers. [] This APD abbreviation is a desirable outcome in the context of long QT syndrome, where prolonged APDs contribute to arrhythmia risk. [] Furthermore, studies have shown that this compound can prevent both APD and QT interval prolongation induced by dofetilide, a known hERG1 blocker. []
A: Research has indicated that even minor alterations to the structure of this compound can significantly impact its activity. [, ] For instance, mutations in the pore helix (F619) or S6 segment (L646) of the hERG1 channel, which are predicted to interact with this compound, abolish its agonist activity. [] Conversely, mutations of nearby residues (C643, M645) enhance this compound's effects, suggesting a crucial role of steric factors in the binding interaction. [] This highlights the importance of specific structural features for this compound's activity and the need for careful consideration when designing analogs.
ANone: Despite promising preclinical data, research on this compound is still in its early stages. There's a lack of information on its pharmacokinetics, pharmacodynamics, long-term safety profile, and efficacy in humans. Further studies, including in vivo experiments in mammalian models and ultimately clinical trials, are needed to fully elucidate its therapeutic potential and determine its suitability as a treatment for cardiac arrhythmias.
A: this compound represents a distinct class of hERG1 activators termed "type 2 agonists," which primarily function by attenuating inactivation without affecting deactivation. [] This is in contrast to "type 1 agonists" like RPR260243, which both slow deactivation and attenuate inactivation. [] This difference in mechanism of action could have implications for their therapeutic profiles, particularly concerning potential side effects.
A: The sensitivity of this compound to specific residues within the hERG1 channel makes it a valuable tool for studying channel structure-function relationships. [, ] Its ability to selectively enhance hERG1 currents without affecting other cardiac ion channels also makes it useful for dissecting the specific contribution of hERG1 to various physiological and pathological processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1678510.png)
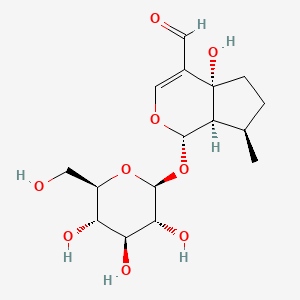

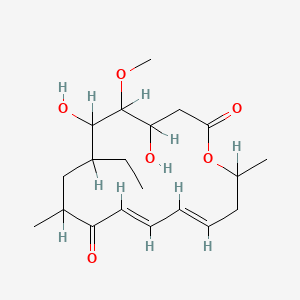
![2,2'-[3-[(3-Heptyl-4-methyl-3H-thiazol-2-ylidene)ethylidene]propenylene]bis[3-heptyl-4-methylthiazolium] diiodide](/img/structure/B1678518.png)


